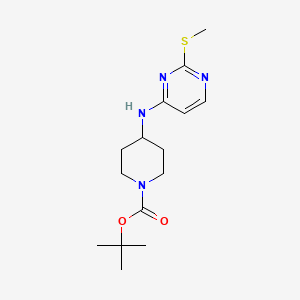

4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl ester-protected piperidine derivative featuring a 2-methylsulfanyl-pyrimidin-4-ylamino substituent. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-[(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)17-12-5-8-16-13(18-12)22-4/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHOZANBLQATLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261234-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H28N4O3S

- Molecular Weight : 368.49 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a pyrimidine moiety that contains a methylsulfanyl group, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor of specific enzymes and receptors. The following sections detail the findings from recent studies.

Anticancer Activity

Research indicates that compounds related to 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine derivatives exhibit promising anticancer properties. For example, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structural similarity suggests that this compound may also possess CDK-inhibitory activity, potentially impacting cancer cell proliferation .

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against various bacterial strains. Similar compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains. The mechanism often involves inhibition of bacterial protein synthesis or interference with cell wall synthesis .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Kinases : Like other piperidine derivatives, it may inhibit specific kinases involved in signaling pathways critical for tumor growth and survival.

- Antimicrobial Action : The presence of the pyrimidine moiety is essential for binding to bacterial targets, disrupting their function.

Case Studies and Research Findings

- Anticancer Studies : A study exploring the effects of similar piperidine derivatives on cancer cell lines demonstrated potent inhibition of CDK activity, leading to decreased cell viability in vitro .

- Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that derivatives exhibited lower MIC values compared to standard antibiotics, suggesting enhanced efficacy .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability .

Scientific Research Applications

Chemical Properties and Structure

This compound can be characterized by its molecular formula and a specific structure that includes a piperidine ring substituted with a pyrimidine group. The tert-butyl ester functionality enhances its lipophilicity, potentially improving bioavailability.

Pharmaceutical Applications

-

Anticancer Activity

- Mechanism of Action : Compounds similar to 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical regulator of cell growth and survival.

- Case Study : Research has shown that derivatives targeting PI3K exhibit significant anticancer properties in vitro and in vivo, leading to reduced tumor growth in various cancer models .

-

Neurological Disorders

- Research Findings : The compound's role as a selective antagonist for NMDA receptors has been highlighted in studies focusing on neuroprotective effects in models of neurodegenerative diseases. By modulating glutamate signaling, it may reduce excitotoxicity associated with conditions like Alzheimer's disease.

- Data Table :

| Study | Model | Effect |

|---|---|---|

| Mouse model of Alzheimer's | Reduced neuronal death | |

| In vitro neuronal cultures | Decreased excitotoxicity |

- Antiviral Activity

- Investigation : The compound has shown promise as an antiviral agent, particularly against viruses that exploit the host's cellular machinery for replication. Its structural similarity to known antiviral agents suggests potential efficacy.

- Case Study : A study demonstrated that related pyrimidine derivatives inhibited viral replication in cell cultures, suggesting a mechanism that could be explored further for therapeutic development .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Amines : The piperidine derivative can be synthesized via nucleophilic substitution reactions involving amines and activated carboxylic acids.

- Data Table :

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Piperidine + pyrimidine derivative | 85% |

| Esterification | Carboxylic acid + tert-butanol | 90% |

Comparison with Similar Compounds

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

- Structure: Replaces the pyrimidinylamino group with a 4-cyanopyridinylthio substituent.

- Key Differences: The thioether linkage (C–S–C) vs. amino linkage (N–H) alters electronic properties; the thioether is less polar but more lipophilic.

- Applications: Likely used in nucleophilic substitution reactions due to the cyanopyridine-thioether motif .

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure: Features a morpholine-sulfonyl group instead of the pyrimidinylamino substituent.

- Key Differences :

- The sulfonyl group (SO₂) is strongly electron-withdrawing, increasing acidity of adjacent protons compared to the methylsulfanyl group.

- Morpholine introduces a secondary amine, enabling hydrogen bonding in biological systems.

- Synthesis : Prepared via sulfonylation of 4-chlorosulfonyl-piperidine with morpholine, highlighting the versatility of tert-butyl-protected intermediates .

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

- Structure : Substituted with a bromopyrazole ring.

- Key Properties: Melting Point: 77–81°C; Boiling Point: 411.5±35°C (predicted). Solubility: Soluble in methanol, similar to other tert-butyl esters.

- Applications : Bromine acts as a leaving group, making this compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure : Contains a pyrimidinyloxymethyl group with chloro and methyl substituents.

- Key Differences: The oxymethyl linker (O–CH₂) vs. amino linker (NH) reduces hydrogen-bonding capacity but increases hydrolytic stability. Chloro and methyl groups enhance lipophilicity (XLogP3 = 3.5) compared to the methylsulfanyl analog .

4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester

- Structure : A complex analog with a pyrazole-pyridinyl-dichlorofluorophenyl substituent.

- Key Features :

- Molecular Weight : 550.45 g/mol, significantly larger than the target compound.

- Applications : Likely used in kinase inhibitor development due to the dichlorofluorophenyl group, a common motif in anticancer agents .

Preparation Methods

Pyrimidine Sulfide Formation

The core pyrimidine sulfide moiety is synthesized via cyclocondensation of acetylacetone and thiourea under acidic conditions. For example, Xu et al. reported a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine using hydrochloric acid as a catalyst, yielding 75% overall. This intermediate is critical for subsequent functionalization.

Piperidine Coupling

The piperidine-carboxylate component reacts with activated pyrimidine derivatives (e.g., 2-chloropyrimidine) in polar aprotic solvents. A representative protocol involves:

-

Reactants : tert-Butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate and 2-chloropyrimidin-5-ol

-

Conditions : K₂CO₃ in DMF at 80°C for 5–16 hours

Table 1 : Nucleophilic Substitution Conditions and Outcomes

| Reactant Pair | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Chloropyrimidin-5-ol + Piperidine | DMF | K₂CO₃ | 80 | 5–16 | 94–95 | |

| 2-Bromo-5-hydroxybenzonitrile + Piperidine | DMF | K₂CO₃ | 80 | 5 | 70 |

Buchwald-Hartwig Amination

This method enables C–N bond formation between aryl halides and amines under palladium catalysis. For instance:

-

Catalyst : Pd(OAc)₂ with CyPF-t-Bu ligand

-

Base : NaOtert-Bu

-

Conditions : DME at 80°C for 3–40 hours

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Multi-Step Protection Strategies

Boc Protection and Deprotection

The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group early in the synthesis to prevent side reactions. Deprotection is achieved using HCl/dioxane or TFA.

Sulfur Oxidation and Methylation

Methylsulfanyl groups are introduced via dimethyl carbonate (DMC) methylation under phase-transfer conditions (e.g., tetrabutylammonium bromide). Subsequent oxidation with H₂O₂/Na₂WO₄ converts methylthio to methylsulfonyl groups.

Table 2 : Key Intermediate Synthesis

Optimization Strategies

Solvent Effects

Temperature and Time

-

Optimal Range : 80°C for 5–16 hours balances reaction completion and decomposition.

-

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 180°C).

Challenges and Solutions

Byproduct Formation

Purification Difficulties

-

Issue : Separation of regioisomers.

-

Solution : Silica gel chromatography with gradient elution (EtOAc/hexane).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | High yields, simple conditions | Limited to activated pyrimidines | 70–95 |

| Buchwald-Hartwig | Broad substrate scope | Requires palladium catalysts | 18–86 |

| Multi-Step Protection | Prevents side reactions | Additional deprotection steps | 75–98 |

Q & A

Q. Basic

- NMR Spectroscopy: Use H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~80 ppm for C) and piperidine ring conformation .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) and amine/pyrimidine vibrations .

How can competing side reactions during synthesis be mitigated?

Q. Advanced

- Temperature Control: Maintain low temperatures (−20°C to 0°C) during Boc protection to avoid carbamate decomposition .

- Catalyst Tuning: Use Pd(OAc) with Xantphos ligand for selective pyrimidinyl coupling, reducing aryl halide homocoupling .

- Protection-Deprotection Cycles: Temporarily protect reactive amines or sulfhydryl groups with orthogonal protecting agents (e.g., Fmoc) .

What methods ensure purity for analytical or pharmacological studies?

Q. Basic

- Column Chromatography: Purify using silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystalline product isolation .

- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for ≥95% purity validation .

How does the tert-butyl group influence the compound’s stability and reactivity?

Q. Advanced

- Steric Protection: The bulky tert-butyl group shields the piperidine nitrogen from nucleophilic attack or oxidation, enhancing stability in acidic/basic media .

- Solubility Modulation: Increases lipophilicity, improving membrane permeability in biological assays .

- Thermal Stability: Prevents decomposition during high-temperature reactions (e.g., coupling at 80–100°C) .

What are the stability profiles under varying pH and temperature conditions?

Q. Basic

- pH Stability: Stable in neutral to mildly acidic conditions (pH 4–7); avoid strong acids (pH < 2) or bases (pH > 9) to prevent Boc cleavage .

- Thermal Stability: Decomposes above 150°C; store at 2–8°C for long-term stability .

- Light Sensitivity: Degrades under UV light; use amber glassware for storage .

How can structure-activity relationships (SAR) be explored for drug discovery?

Q. Advanced

- Analog Synthesis: Modify the pyrimidinyl group (e.g., replace methylsulfanyl with methoxy) and assess bioactivity .

- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs .

- Pharmacophore Mapping: Identify critical hydrogen-bonding (pyrimidine N) and hydrophobic (tert-butyl) interactions .

What are the best practices for environmentally responsible disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.